Ani9, scientifically known as (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide, is a small-molecule inhibitor that selectively targets the calcium-activated chloride channel, Anoctamin-1 (ANO1). It is classified under the category of antineoplastic agents due to its potential applications in cancer therapy. The compound has been identified as a potent blocker of ANO1, with an inhibitory concentration (IC50) of 77 nanomolar, demonstrating significant selectivity over other chloride channels, particularly Anoctamin-2 (ANO2) .
Ani9 is derived from a series of chemical modifications aimed at enhancing the potency and selectivity of ANO1 inhibitors. Its development is part of ongoing research into the role of ANO1 in various carcinomas, including breast, pancreatic, and prostate cancers. The compound is classified as a hydrazone and falls under the broader category of small-molecule inhibitors .
The synthesis of Ani9 involves several key steps:
Ani9 primarily acts through competitive inhibition of ANO1, impacting chloride ion transport across cell membranes. The compound does not significantly affect other ion channels such as CFTR or ENaC at concentrations up to 30 micromolar, indicating its specificity .
The mechanism by which Ani9 inhibits ANO1 involves binding to the channel's active site, preventing chloride ion flux which is crucial for various cellular processes including proliferation and migration in cancer cells .
The mechanism of action for Ani9 involves:
These properties indicate that Ani9 is stable under proper storage conditions and can be effectively utilized in laboratory settings for further research .
Ani9 has significant potential applications in scientific research, particularly in:
ANO1 (TMEM16A) is a calcium-activated chloride channel (CaCC) critical for maintaining ion homeostasis across epithelial and smooth muscle cells. Structurally, ANO1 functions as a homodimer, with each subunit containing 10 transmembrane domains and intracellular N- and C-termini. The channel pore, formed by transmembrane helices 3–7, features two calcium-binding sites involving residues E654, E702, E705, E734, and D738. Calcium binding induces conformational changes that facilitate chloride ion conduction [2] [4] [9]. Physiologically, ANO1 mediates:
ANO1 overexpression or hyperactivity is implicated in multiple diseases:
ANO1’s central role in disease pathology makes it a compelling therapeutic target. Early CaCC blockers (e.g., niflumic acid, DIDS) lacked specificity, inhibiting multiple ion channels. Selective ANO1 inhibitors could:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: